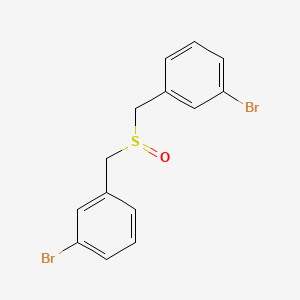
3,3'-(Sulfinylbis(methylene))bis(bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) is an organic compound with the molecular formula C14H12Br2OS It is characterized by the presence of two bromobenzene rings connected via a sulfinyl group and methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) typically involves the reaction of bromobenzene derivatives with sulfinyl-containing reagents. One common method is the reaction of 3-bromobenzyl chloride with sodium sulfinylmethane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF).
Major Products
Oxidation: 3,3’-(Sulfonybis(methylene))bis(bromobenzene)
Reduction: 3,3’-(Sulfanylbis(methylene))bis(bromobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the bromobenzene rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Sulfonybis(methylene))bis(bromobenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
3,3’-(Sulfanylbis(methylene))bis(bromobenzene): Contains a sulfide group instead of a sulfinyl group.
3,3’-(Sulfinylbis(methylene))bis(3-methyloxetane): Features oxetane rings instead of bromobenzene rings.
Uniqueness
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) is unique due to its specific combination of bromobenzene rings and a sulfinyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12Br2OS |
|---|---|
Molecular Weight |
388.1 g/mol |
IUPAC Name |
1-bromo-3-[(3-bromophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
InChI Key |
QNAILQSUSXUPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


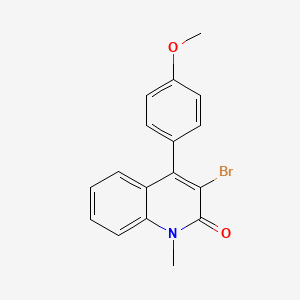
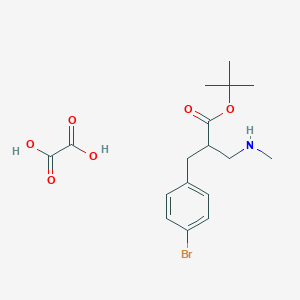



![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)

![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

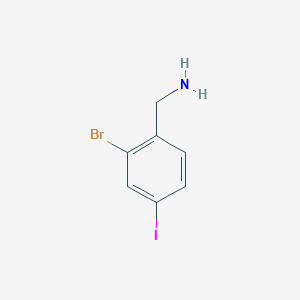
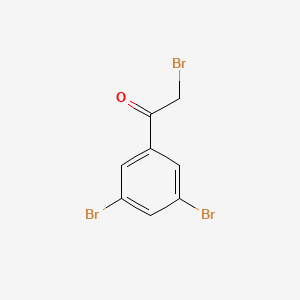
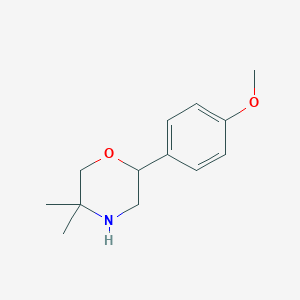
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
